

A Comprehensive Technical Guide to Quetiapine EP Impurity C: Synthesis, Analysis, and Sourcing

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Compound of Interest

Compound Name: *Quetiapine EP Impurity C*
CAS No.: 1798840-31-9
Cat. No.: B569858

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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Impurity Profiling in Pharmaceutical Development

The therapeutic efficacy and safety of a drug product are intrinsically linked to its purity. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate the identification, quantification, and control of impurities in active pharmaceutical ingredients (APIs) and finished drug products.[1] Impurities can arise from various sources, including the manufacturing process of the API, degradation of the drug substance over time, or interactions with excipients.[2] Meticulous control and monitoring of these impurities are paramount to ensure patient safety and product consistency.

Quetiapine, an atypical antipsychotic, is widely prescribed for the treatment of schizophrenia and bipolar disorder.[3] Its synthesis and formulation are complex processes that can lead to the formation of several related substances. The European Pharmacopoeia (EP) lists several

potential impurities for Quetiapine Fumarate, among which is **Quetiapine EP Impurity C**.^[1] This guide focuses specifically on this impurity, providing the necessary technical details for its management in a drug development program.

Chemical Identity and Characterization of Quetiapine EP Impurity C

A thorough understanding of an impurity's chemical structure is the foundation for developing robust analytical methods and understanding its potential toxicological impact.

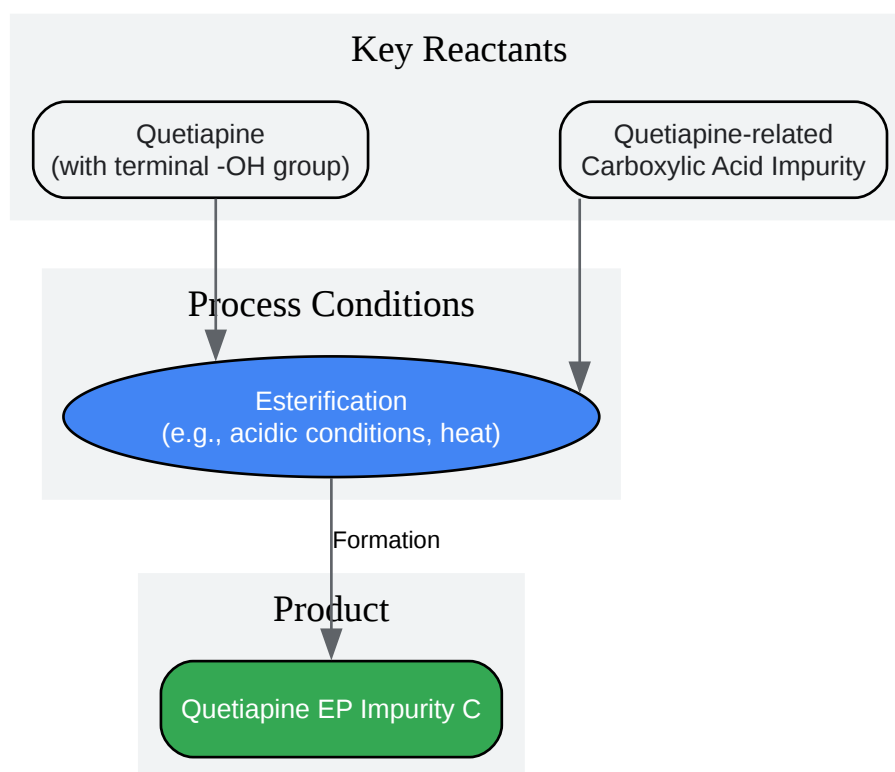
- Chemical Name: 2-[2-[4-(Dibenzo[b,f][1][4]thiazepin-11-yl)piperazin-1-yl]ethoxy]ethyl 2-[4-(dibenzo[b,f][1][4]thiazepin-11-yl)piperazin-1-yl]acetate^[4]
- CAS Number: 1798840-31-9^[4]
- Molecular Formula: C₄₀H₄₂N₆O₃S₂^[4]
- Molecular Weight: 718.9 g/mol ^[4]

The structure of **Quetiapine EP Impurity C** suggests it is a dimeric impurity, likely formed from the esterification of two Quetiapine-related molecules. One part of the molecule is derived from Quetiapine, which contains a primary alcohol. The other part is a carboxylic acid derivative of a Quetiapine-related substance.

Potential Formation Pathways

Understanding the potential routes of formation for an impurity is critical for process optimization and control. **Quetiapine EP Impurity C** is not a typical degradation product from simple hydrolysis or oxidation but is more likely a process-related impurity. A plausible pathway involves the presence of a carboxylic acid-containing starting material or intermediate that can react with the primary alcohol of Quetiapine or a related precursor.

The diagram below illustrates a potential logical pathway for the formation of **Quetiapine EP Impurity C**.



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Caption: Logical workflow for the potential formation of **Quetiapine EP Impurity C**.

Analytical Methodologies for Identification and Quantification

The control of impurities relies on validated, stability-indicating analytical methods. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques for the analysis of Quetiapine and its related substances.

Chromatographic Separation: A Step-by-Step Protocol

The following protocol is a representative RP-HPLC method for the separation of Quetiapine and its impurities, including Impurity C. Method parameters should be optimized and validated for specific laboratory instrumentation and conditions.

Objective: To achieve baseline separation of Quetiapine from its known impurities, including Impurity C.

Instrumentation:

- HPLC or UPLC system with a UV/PDA detector.

Chromatographic Conditions:

Parameter	Recommended Conditions	Rationale
Column	C18 stationary phase (e.g., X-bridge C18, 150x4.6 mm, 3.5 μm)	Provides good retention and selectivity for the moderately polar analytes.
Mobile Phase A	5 mM Ammonium Acetate in water	A volatile buffer suitable for LC-MS compatibility and provides good peak shape.
Mobile Phase B	Acetonitrile	A common organic modifier providing good elution strength for the analytes.
Gradient Elution	A time-based gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B is typically employed to resolve both early and late-eluting impurities.	A gradient is necessary to achieve separation of a wide range of impurities with different polarities within a reasonable run time.
Flow Rate	1.0 mL/min for HPLC	A standard flow rate for a 4.6 mm ID column.
Column Temperature	40°C	Elevated temperature can improve peak shape and reduce viscosity.
Detection Wavelength	220 nm	A wavelength where Quetiapine and its related impurities exhibit significant absorbance.

| Injection Volume | 10 μL | A typical injection volume for this concentration range. |

Sample Preparation:

- Accurately weigh and dissolve the Quetiapine API sample in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a final concentration of approximately 0.5 mg/mL.

- The reference standard for **Quetiapine EP Impurity C** should be prepared in the same diluent at a known concentration (e.g., 0.00075 mg/mL, corresponding to a 0.15% level).

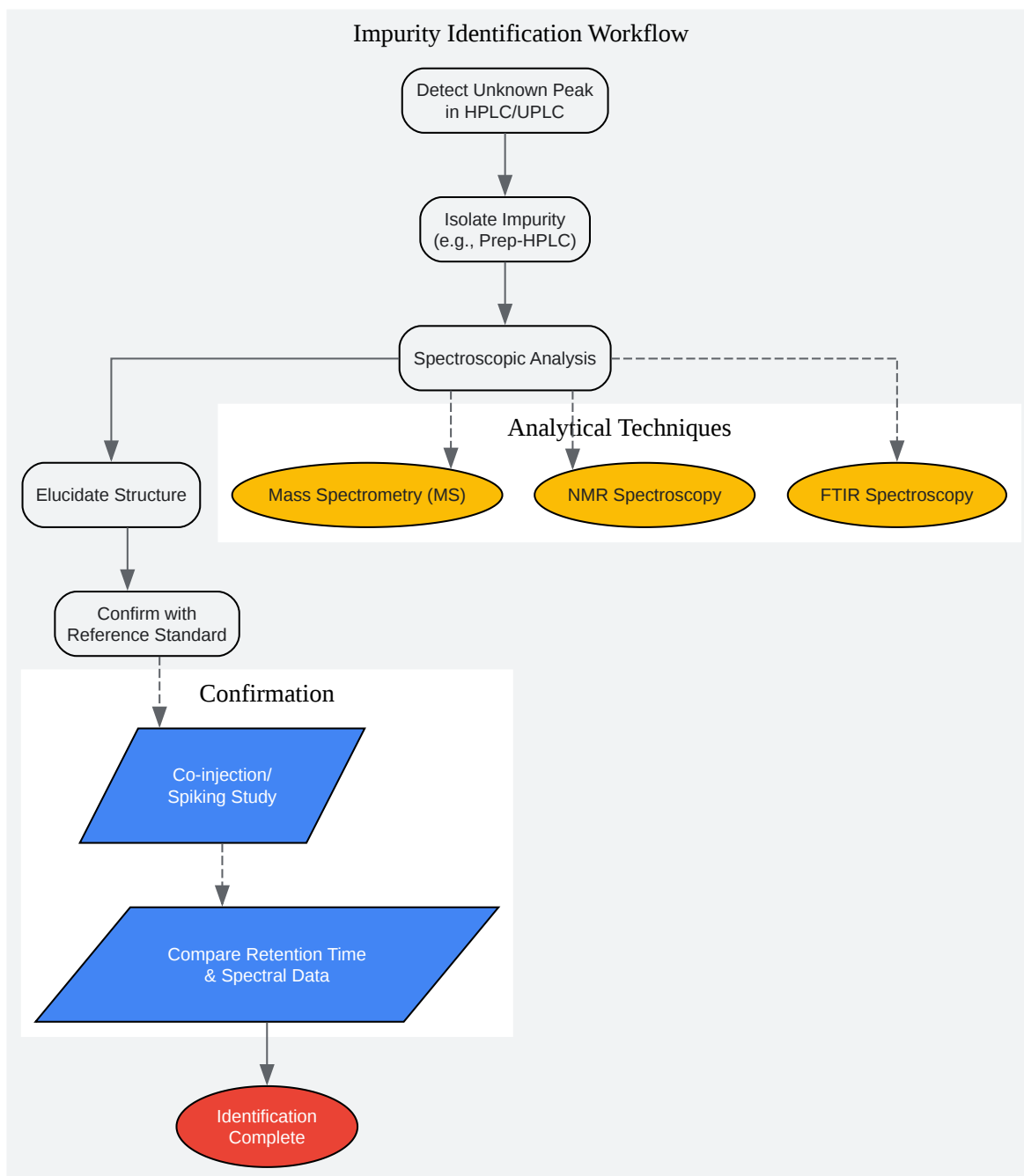
System Suitability: Before sample analysis, the chromatographic system must pass system suitability tests as defined in the relevant pharmacopoeia (e.g., European Pharmacopoeia monograph 2541 for Quetiapine Fumarate).[5] This typically includes criteria for resolution between critical peak pairs, peak symmetry, and reproducibility of injections.

Structural Confirmation: Spectroscopic Analysis

The definitive identification of an impurity requires spectroscopic characterization. Reference standards of **Quetiapine EP Impurity C** are typically supplied with a Certificate of Analysis that includes data from the following techniques.[6]

- Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a protonated molecular ion $[M+H]^+$ at approximately m/z 719.9, confirming the molecular weight of the impurity. Fragmentation patterns would likely show characteristic ions corresponding to the dibenzothiazepine and piperazine moieties.[7]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and ^{13}C NMR spectra would provide detailed information about the chemical environment of each proton and carbon atom in the molecule. The spectra would be complex due to the two dibenzothiazepine units and the piperazine rings. Key signals would include the aromatic protons of the dibenzothiazepine rings, the methylene protons of the piperazine rings and the ethoxyethyl acetate linker.

The diagram below outlines the general workflow for impurity identification and characterization.



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Caption: A typical experimental workflow for the identification and confirmation of a pharmaceutical impurity.

Supplier and Availability of Quetiapine EP Impurity C Reference Standard

The availability of a well-characterized reference standard is essential for the accurate quantification of impurities. Several specialized chemical suppliers offer **Quetiapine EP Impurity C**. When sourcing a reference standard, it is crucial to ensure it is provided with a comprehensive Certificate of Analysis.

The following table lists some of the known suppliers of **Quetiapine EP Impurity C**. Availability and lead times should be confirmed directly with the suppliers.

Supplier	Catalog Number (Example)	Stated Availability
SynZeal	SZ-Q001004	In Stock[4]
Simson Pharma	Q010028	In Stock
GLP Pharma Standards	GL-Q0109	Not explicitly stated, "Get Quote"
Veeprho	VL126003	Not explicitly stated, "Enquire"
SynThink	Not specified	Not explicitly stated, "Enquire"

Conclusion

The effective control of **Quetiapine EP Impurity C** is a critical aspect of ensuring the quality, safety, and efficacy of Quetiapine drug products. This guide has provided a comprehensive overview of the chemical nature of this impurity, its likely formation pathways, and robust analytical methods for its identification and quantification. By utilizing well-characterized reference standards from reputable suppliers and implementing validated analytical procedures, researchers and drug development professionals can confidently manage this and other impurities in accordance with global regulatory expectations.

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